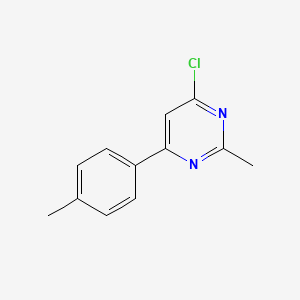
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H5Cl3O2S and a molecular weight of 223.505 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three chlorine atoms and a sulfone group.
Métodos De Preparación
The synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the chlorination of tetrahydrothiophene followed by oxidation to introduce the sulfone group. The reaction conditions typically involve the use of chlorine gas and an oxidizing agent such as hydrogen peroxide or a peracid . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles such as amines for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar compounds to 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide include:
3,4-Dichlorotetrahydrothiophene 1,1-dioxide: Lacks one chlorine atom compared to this compound.
3,4-Dichlorosulfolane: Another sulfone derivative with similar structural features.
3,4-Dichlorothiolane 1,1-dioxide: A related compound with a similar backbone but different substitution pattern
Propiedades
Número CAS |
42829-14-1 |
|---|---|
Fórmula molecular |
C4H5Cl3O2S |
Peso molecular |
223.5 g/mol |
Nombre IUPAC |
3,3,4-trichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Cl3O2S/c5-3-1-10(8,9)2-4(3,6)7/h3H,1-2H2 |
Clave InChI |
ZHLFQOQVRQIJCJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CS1(=O)=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


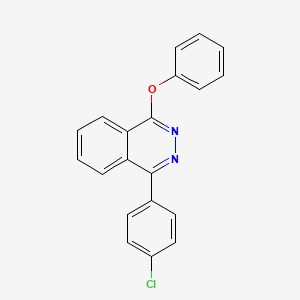
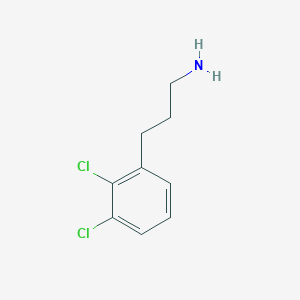


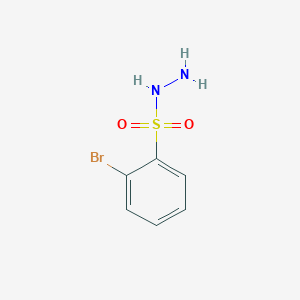
![3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B12123479.png)



![methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12123513.png)
![N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide](/img/structure/B12123515.png)
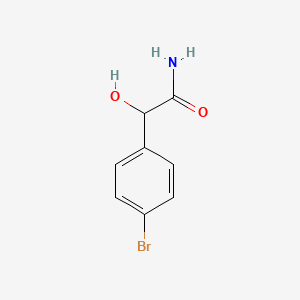
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123539.png)
